1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid
Description
Properties
IUPAC Name |
1,1-dioxo-3,4-dihydro-2H-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4S/c10-6(11)4-3-5-9(8-4)2-1-7-14(5,12)13/h3,7H,1-2H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJRZJDZXPWXGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)O)S(=O)(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2169216-81-1 | |
| Record name | 1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with thiadiazine precursors in the presence of oxidizing agents . The reaction conditions often require specific temperatures and pH levels to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of products depending on the substituents introduced .
Scientific Research Applications
1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 1,1-dioxo-2H,3H,4H-1λ⁶-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid
- CAS No.: 2169216-81-1
- Molecular Formula : C₆H₇N₃O₄S
- Molecular Weight : 217.20 g/mol
- Structural Features :
- Key Identifiers :
Comparison with Structurally Related Compounds
Pyrazolo[4,5-e][1,2,4]thiadiazine Derivatives
Example : 7-Methyl-1,1,3-trioxo-2H,4H-pyrazolo[4,5-e][1,2,4]thiadiazine (Compound 5 in )
Key Differences :
Pyrazolo[3,4-b][1,4]thiazine Derivatives
Example : 1,3-Dimethyl-1H,4H,5H,6H-7λ⁶-pyrazolo[3,4-b][1,4]thiazine-7,7-dione (CAS 1375244-33-9)
Structural Insights :
Triazolo[3,4-b][1,3,4]thiadiazine Derivatives
Example : 6-(2,6-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic Acid
Functional Impact :
Pyrido[2,1-c][1,2,4]thiadiazine Derivatives
Example : 3,4-Dihydropyrido[2,1-c][1,2,4]thiadiazine-7-carboxylic Acid 2,2-dioxide (CAS 852296-86-7)
| Property | Target Compound | Pyrido-thiadiazine Derivative |
|---|---|---|
| Molecular Formula | C₆H₇N₃O₄S | C₈H₇N₃O₄S |
| Core Structure | Pyrazole fused system | Pyridine fused with thiadiazine |
| Functional Groups | COOH, SO₂ | COOH, two SO₂ groups |
Key Contrast :
- The pyridine ring in the pyrido-thiadiazine derivative introduces aromaticity and electronic effects distinct from the pyrazole-based target compound .
Biological Activity
1,1-Dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C₆H₇N₃O₄S
- Molecular Weight : 217.2 g/mol
- CAS Number : 2169216-81-1
The biological activity of this compound is primarily attributed to its interactions with various biological targets. It has been shown to exhibit activity against specific enzymes and receptors that are crucial in several physiological processes.
Anticancer Activity
Research indicates that derivatives of thiadiazine compounds exhibit significant anticancer properties. A study noted that certain analogs demonstrated cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The compound's ability to inhibit tumor growth has been linked to its action on multiple signaling pathways involved in cancer progression.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro studies have reported effective inhibition against various bacterial strains. This activity is likely due to the dioxo and thiadiazine moieties that disrupt microbial cell function.
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases. Some studies have indicated that the compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential applications in treating inflammatory disorders.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated a series of pyrazolo-thiadiazine derivatives for their anticancer activity. The findings revealed that one derivative exhibited an IC50 value of less than 10 µM against breast cancer cell lines, highlighting the compound's potential as a lead for further development .
Case Study 2: Antimicrobial Properties
In a separate investigation published in Antimicrobial Agents and Chemotherapy, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating its potential as an antimicrobial agent .
Research Findings Summary Table
Q & A
Basic: What synthetic methodologies are recommended for preparing 1,1-dioxo-2H,3H,4H-1λ⁶-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid?
Answer:
The synthesis typically involves multi-step heterocyclic condensation. A validated approach includes:
- Step 1: Reacting a pyrazole precursor (e.g., 3-methyl-1H-pyrazol-5-yl) with a thiadiazine scaffold under basic conditions (e.g., NaH in THF) to form the fused ring system .
- Step 2: Introducing the carboxylic acid moiety via nucleophilic substitution with 2-chloroethanoic acid, followed by crystallization from ethanol for purification .
- Key Parameters: Use anhydrous solvents, controlled reaction times (e.g., 10 hours stirring), and confirm product purity via HPLC-MS (>95%) .
Basic: How should researchers characterize the purity and structure of this compound?
Answer:
A combined analytical workflow is critical:
- 1H/13C NMR: Assign peaks for the pyrazole (δ 6.8–7.2 ppm) and thiadiazine (δ 3.5–4.2 ppm) protons, with carboxylic acid resonance near δ 12.5 ppm .
- Elemental Analysis: Verify %C, %H, and %N within ±0.3% of theoretical values .
- Chromatography: Use reversed-phase HPLC (C18 column, acetonitrile/water gradient) to confirm purity. Mass spectrometry (ESI-MS) should show [M+H]+ matching the molecular formula .
Advanced: How can conflicting NMR data for the thiadiazine ring be resolved during structural elucidation?
Answer:
Discrepancies in δ values may arise from tautomerism or solvent effects. Mitigation strategies include:
- Variable Temperature NMR: Identify dynamic processes (e.g., ring puckering) by analyzing peak splitting at 25°C vs. −20°C .
- DFT Calculations: Compare experimental shifts with computed values (B3LYP/6-31G* level) to validate assignments .
- 2D-COSY/HSQC: Resolve overlapping signals by correlating proton-proton and proton-carbon couplings .
Advanced: What strategies optimize yield in the final cyclization step?
Answer:
Yield improvements (typically 60–75% ) require:
- Solvent Optimization: Replace THF with DMF to enhance solubility of intermediates, reducing side-product formation .
- Catalytic Additives: Add 5 mol% KI to accelerate SN2 displacement during carboxylic acid introduction .
- Temperature Control: Maintain reflux at 80°C for 8 hours to ensure complete ring closure while avoiding decomposition .
Basic: What pharmacological screening models are appropriate for initial activity studies?
Answer:
Prioritize assays aligned with the triazolothiadiazine scaffold’s known bioactivity :
- Antimicrobial: Broth microdilution (MIC) against S. aureus (ATCC 25923) and C. albicans (ATCC 90028) .
- Anticancer: MTT assay on HeLa or MCF-7 cells, with IC₅₀ determination after 48-hour exposure .
- Enzyme Inhibition: COX-2 selectivity screening (ELISA) to assess anti-inflammatory potential, referencing celecoxib as a control .
Advanced: How do structural modifications at position 3 (pyrazole) affect pharmacokinetic properties?
Answer:
Substituent effects can be modeled via:
- SwissADME Predictions: LogP values increase with hydrophobic groups (e.g., –Cl, –CF₃), enhancing membrane permeability but reducing solubility .
- In Vitro CYP450 Inhibition: Methyl groups at position 3 reduce CYP3A4 binding (IC₅₀ > 50 µM) compared to halogens, minimizing drug-drug interaction risks .
- Salt Formation: Sodium or L-lysine salts improve aqueous solubility (e.g., from 0.1 mg/mL to 5 mg/mL) for in vivo studies .
Advanced: How can computational methods guide SAR studies for this compound?
Answer:
Leverage in silico tools to prioritize synthetic targets:
- Docking Simulations (AutoDock Vina): Predict binding to COX-2 (PDB: 3LN1) or EGFR (PDB: 1M17) by optimizing the carboxylic acid’s orientation .
- QSAR Modeling: Use MOE descriptors (e.g., polar surface area, H-bond donors) to correlate substituents with antibacterial potency (R² > 0.85) .
- ADMET Prediction (pkCSM): Screen for hERG inhibition risk and BBB penetration to eliminate toxic/non-CNS-penetrant analogs early .
Basic: What are best practices for handling and storing this compound?
Answer:
- Storage: −20°C under argon in amber vials to prevent oxidation of the thiadiazine ring .
- Stability Testing: Monitor via HPLC every 3 months; degradation products (e.g., sulfonic acid derivatives) indicate humidity exposure .
- Safety: Use nitrile gloves and fume hoods due to potential irritancy (LD₅₀ > 500 mg/kg in rats, but unconfirmed for this derivative) .
Advanced: What mechanistic insights explain its antibacterial activity against Gram-negative strains?
Answer:
Proposed mechanisms include:
- Enoyl-ACP Reductase (FabI) Inhibition: The carboxylic acid group chelates the NAD+ cofactor (Kd ≈ 10 µM), disrupting fatty acid biosynthesis .
- Biofilm Disruption: Thiadiazine ring interactions with polysaccharide matrices reduce P. aeruginosa biofilm viability by 60% at 25 µg/mL .
- Contradictions: Some studies report poor Gram-negative activity; this may relate to efflux pump expression (e.g., AcrAB-TolC in E. coli), requiring efflux inhibitor adjuvants .
Advanced: How should researchers address low reproducibility in scaled-up synthesis?
Answer:
Batch inconsistencies often stem from:
- Impurity Carryover: Implement flash chromatography (silica gel, EtOAc/hexane) before the final crystallization .
- Reaction Monitoring: Use in situ IR to track carbonyl (1700–1750 cm⁻¹) and sulfone (1300 cm⁻¹) bands, halting at >90% conversion .
- DoE Optimization: Apply Taguchi methods to evaluate factors (temperature, stoichiometry) for robustness; prioritize time (p < 0.01) as critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
